molecular formula C15H18N2O5 B10886919 2-oxopropyl N-[(4-methylphenyl)carbonyl]glycylglycinate

2-oxopropyl N-[(4-methylphenyl)carbonyl]glycylglycinate

Katalognummer: B10886919
Molekulargewicht: 306.31 g/mol
InChI-Schlüssel: VIPWQPUHTZVKHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of 2-oxopropyl N-[(4-methylphenyl)carbonyl]glycylglycinate involves several steps. The synthetic route typically starts with the preparation of the oxopropyl group, followed by the introduction of the methylphenyl carbonyl group and the glycylglycinate moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

2-oxopropyl N-[(4-methylphenyl)carbonyl]glycylglycinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it is investigated for its potential therapeutic properties, including its ability to modulate specific biochemical pathways. In industry, it is used in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of 2-oxopropyl N-[(4-methylphenyl)carbonyl]glycylglycinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

2-oxopropyl N-[(4-methylphenyl)carbonyl]glycylglycinate can be compared with other similar compounds, such as other oxopropyl derivatives and glycylglycinate derivatives. These compounds share some structural similarities but differ in their specific functional groups and overall molecular structure. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .

Eigenschaften

Molekularformel

C15H18N2O5

Molekulargewicht

306.31 g/mol

IUPAC-Name

2-oxopropyl 2-[[2-[(4-methylbenzoyl)amino]acetyl]amino]acetate

InChI

InChI=1S/C15H18N2O5/c1-10-3-5-12(6-4-10)15(21)17-7-13(19)16-8-14(20)22-9-11(2)18/h3-6H,7-9H2,1-2H3,(H,16,19)(H,17,21)

InChI-Schlüssel

VIPWQPUHTZVKHK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.